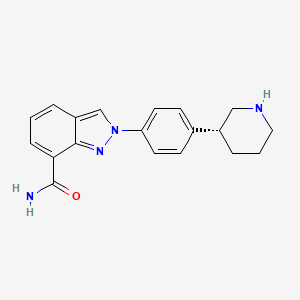

Niraparib (R-enantiomer)

Beschreibung

Eigenschaften

IUPAC Name |

2-[4-[(3R)-piperidin-3-yl]phenyl]indazole-7-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O/c20-19(24)17-5-1-3-15-12-23(22-18(15)17)16-8-6-13(7-9-16)14-4-2-10-21-11-14/h1,3,5-9,12,14,21H,2,4,10-11H2,(H2,20,24)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCHKPVIQAHNQLW-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801201233 | |

| Record name | 2-[4-(3R)-3-Piperidinylphenyl]-2H-indazole-7-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801201233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1038915-58-0 | |

| Record name | 2-[4-(3R)-3-Piperidinylphenyl]-2H-indazole-7-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1038915-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[4-(3R)-3-Piperidinylphenyl]-2H-indazole-7-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801201233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Core Mechanism of Action: PARP Inhibition and Synthetic Lethality

An In-Depth Technical Guide on the Core Mechanism of Action of Niraparib's R-enantiomer

This guide provides a detailed examination of the mechanism of action for the R-enantiomer of niraparib (B1663559), a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. It is intended for researchers, scientists, and professionals in the field of drug development. The document outlines its primary enzymatic inhibition, the concept of synthetic lethality, off-target effects, and relevant experimental methodologies.

Niraparib and its enantiomers are highly selective inhibitors of the nuclear proteins PARP-1 and PARP-2.[1] These enzymes are critical components of the cellular DNA damage response, particularly in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway.[2][3][4]

The primary mechanism of action involves two key processes:

-

Inhibition of PARP Enzymatic Activity : The R-enantiomer, like its S-counterpart, binds to the catalytic domain of PARP-1 and PARP-2, preventing the synthesis of poly(ADP-ribose) (PAR) chains. This enzymatic inhibition stalls the recruitment of other DNA repair proteins to the site of damage.[4][5]

-

PARP Trapping : The inhibitor forms a complex with the PARP enzyme on the DNA.[2][5] This "trapping" prevents the enzyme from dissociating from the DNA, leading to the formation of cytotoxic PARP-DNA complexes that can obstruct DNA replication.[2][5]

When DNA replication forks encounter these trapped complexes or unrepaired SSBs, they can collapse, leading to the formation of more severe double-strand breaks (DSBs).[2] In healthy cells, these DSBs are efficiently repaired by the high-fidelity homologous recombination (HR) pathway.[2][6] However, in cancer cells with mutations in HR-related genes like BRCA1 or BRCA2, this repair mechanism is deficient.[2][3] The inhibition of PARP in these HR-deficient cells leads to an accumulation of DSBs that cannot be repaired, resulting in genomic instability and ultimately, cell death.[2][7] This phenomenon, where the inhibition of one pathway (BER via PARP) is lethal only in the context of a defect in a second pathway (HR), is known as synthetic lethality .[2][8]

Enantiomer-Specific Activity and Selection

Niraparib is a racemic mixture, but the S-enantiomer was ultimately selected for clinical development.[6] While both the R-enantiomer (compound 22) and the S-enantiomer (niraparib, compound 8) demonstrated excellent inhibition of PARP-1, the S-enantiomer was found to be significantly more potent in cell-based assays.[6][9] The R-enantiomer showed somewhat lower in vitro metabolic clearance in rat liver microsomes.[6][9] However, given the superior potency of the S-enantiomer and a similar metabolic turnover rate in human liver microsomes, the S-enantiomer was prioritized for further development.[6][9]

Quantitative Data: R- vs. S-Enantiomer

The following table summarizes the key quantitative metrics comparing the in vitro activity of the R- and S-enantiomers of niraparib.

| Parameter | R-enantiomer (Compound 22) | S-enantiomer (Niraparib) | Reference(s) |

| PARP-1 Inhibition (IC₅₀) | Excellent Inhibition (value not specified) | 3.8 nM | [6][7] |

| PARP-2 Inhibition (IC₅₀) | Not Specified | 2.1 nM (or 0.6 nM) | [1][7] |

| Cellular PARylation (EC₅₀) | 30 nM | 4.0 nM | [6][9] |

| HeLa BRCA1-deficient Cell Cytotoxicity (CC₅₀) | 470 nM | 34 nM | [6][9] |

| Human Liver Microsome Clearance (Clint) | 4 µL/min/mgP | 3 µL/min/mgP | [6][9] |

IC₅₀: Half maximal inhibitory concentration; EC₅₀: Half maximal effective concentration; CC₅₀: Half maximal cytotoxic concentration.

Off-Target Mechanisms of Action

Recent research indicates that niraparib's efficacy, particularly in patients without HR deficiencies, may be attributed to off-target effects beyond PARP inhibition.

Kinase Inhibition

Screening studies have revealed that niraparib interacts with multiple protein kinases.[10] It was found to bind to 23 different protein kinases and strongly inhibit the catalytic activity of DYRK1A and DYRK1B.[10] In live-cell assays, niraparib demonstrated 50% inhibition of DYRK1A in the 200-230 nM range.[10] These off-target effects on kinases, which occur at clinically relevant concentrations, may contribute to both its therapeutic action and its side-effect profile.[10]

Inhibition of the SRC/STAT3 Signaling Pathway

Niraparib has been shown to induce apoptosis in cancer cells regardless of their BRCA mutation status by inhibiting the oncogenic SRC/STAT3 signaling pathway.[8][11] Unlike other PARP inhibitors that may activate STAT3, niraparib downregulates the kinase activity of SRC, which in turn inhibits the phosphorylation and activation of STAT3 (p-STAT3).[11] This inhibition leads to changes in the expression of downstream genes that regulate apoptosis, including a significant reduction in the anti-apoptotic gene BCL-XL and an upregulation of the pro-apoptotic genes CASP3, CASP8, and CASP9.[11] This provides a distinct, PARP-independent mechanism for its antitumor effects.[8][11]

Key Experimental Protocols

The following section outlines the methodologies used in the characterization of niraparib and its R-enantiomer.

PARP Enzymatic Activity Inhibition Assay

-

Objective : To determine the direct inhibitory effect of the compound on the catalytic activity of purified PARP enzymes.

-

Methodology : This is typically a biochemical assay using recombinant PARP-1 or PARP-2. The enzyme is incubated with the inhibitor at various concentrations in the presence of its substrates, NAD⁺ and nicked DNA. The enzymatic activity is measured by quantifying the amount of PAR produced, often using an ELISA-based method with an anti-PAR antibody or by detecting the consumption of NAD⁺. The IC₅₀ value is then calculated from the dose-response curve.[6]

Cellular PARylation Inhibition Assay

-

Objective : To measure the inhibition of PARP activity within whole cells.

-

Methodology : Cultured cells (e.g., HeLa cells) are pre-treated with different concentrations of the inhibitor.[6] DNA damage is then induced, typically with an agent like hydrogen peroxide, to stimulate PARP activity.[6] Cells are lysed, and the level of intracellular PARylation is quantified, usually by Western blot or an ELISA-like assay using an anti-PAR antibody. The EC₅₀ is determined as the concentration of the inhibitor that reduces PARylation by 50%.[6][9]

Cell Viability and Cytotoxicity Assays

-

Objective : To assess the effect of the compound on the proliferation and survival of cancer cell lines, particularly comparing HR-deficient and HR-proficient cells.

-

Methodology : Assays like the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay are used.[12][13] Cells are seeded in microplates and treated with a range of inhibitor concentrations for a set period (e.g., 72 hours). The MTS reagent is added, which is converted by metabolically active cells into a colored formazan (B1609692) product. The absorbance is read with a spectrophotometer, and the results are used to calculate the CC₅₀ or IC₅₀ value, representing the concentration at which cell viability is reduced by 50%.[4]

Apoptosis Assay

-

Objective : To quantify the extent of programmed cell death (apoptosis) induced by the inhibitor.

-

Methodology : The Annexin V-FITC/Propidium Iodide (PI) assay is commonly used with flow cytometry.[12][13] Annexin V binds to phosphatidylserine, which is exposed on the outer membrane of early apoptotic cells, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells). This dual staining allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cells.[4]

References

- 1. mdpi.com [mdpi.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. urology-textbook.com [urology-textbook.com]

- 4. Pharmacological effects of Niraparib and its combination with angiogenic inhibitor in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The poly (ADP ribose) polymerase inhibitor niraparib: Management of toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Niraparib | C19H20N4O | CID 24958200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Frontiers | Niraparib-induced STAT3 inhibition increases its antitumor effects [frontiersin.org]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. icr.ac.uk [icr.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. jcancer.org [jcancer.org]

- 13. Pharmacological effects of Niraparib and its combination with angiogenic inhibitor in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Biological Profile of Niraparib's Mirror Image: A Technical Guide to the R-enantiomer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niraparib (B1663559), a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, has emerged as a critical therapeutic agent in the management of cancers with deficiencies in DNA damage repair pathways. As the clinically approved formulation is the (S)-enantiomer, a comprehensive understanding of the biological activity of its chiral counterpart, the (R)-enantiomer, is imperative for a complete pharmacological profile. This technical guide provides an in-depth analysis of the biological activity of the Niraparib R-enantiomer, presenting comparative quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Comparative Biological Activity of Niraparib Enantiomers

The (S)-enantiomer of Niraparib is the active component in the clinically approved drug, Zejula®. However, preclinical studies have demonstrated that the (R)-enantiomer also possesses notable biological activity, particularly in the inhibition of PARP-1. While both enantiomers exhibit excellent inhibitory effects on PARP-1, the (S)-enantiomer is reported to be more potent in cell-based assays[1].

Enzymatic Inhibition

| Enantiomer | Target | IC50 (nM) |

| (R)-Niraparib | PARP-1 | 2.4[2][3] |

| (S)-Niraparib | PARP-1 | 3.8 |

| PARP-2 | 2.1[4] | |

| IC50: The half maximal inhibitory concentration. |

Cell-Based Assay Performance

In cellular contexts, the (S)-enantiomer demonstrates superior potency in inhibiting PARP activity and suppressing the proliferation of cancer cells.

| Enantiomer | Assay | Cell Line | EC50/CC50 (nM) |

| (R)-Niraparib | Cellular PARylation (EC50) | - | 30[1] |

| Cell Proliferation (CC50) | BRCA1-deficient HeLa | 470[1] | |

| (S)-Niraparib | Cellular PARylation (EC50) | - | 4.0[1] |

| Cell Proliferation (CC50) | BRCA1-deficient HeLa | 34[1] | |

| EC50: The half maximal effective concentration in a whole cell PARylation assay. CC50: The half maximal cytotoxic concentration. |

Metabolic Stability

In vitro studies using rat and human liver microsomes have indicated differences in the metabolic clearance of the two enantiomers. The (R)-enantiomer was found to have a somewhat lower in vitro metabolic clearance in rat liver microsomes compared to the (S)-enantiomer. However, their turnover rates in human liver microsomes were similar[1].

| Enantiomer | System | Intrinsic Clearance (μL/min/mgP) |

| (R)-Niraparib | Rat Liver Microsomes | Lower than (S)-enantiomer |

| Human Liver Microsomes | 4[1] | |

| (S)-Niraparib | Rat Liver Microsomes | Higher than (R)-enantiomer |

| Human Liver Microsomes | 3[1] |

Signaling Pathways and Mechanism of Action

Niraparib and its R-enantiomer exert their primary biological effect through the inhibition of PARP enzymes, which are central to the repair of single-strand DNA breaks (SSBs). In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP-mediated SSB repair leads to the accumulation of double-strand breaks (DSBs) during DNA replication. These unrepaired DSBs trigger cell cycle arrest and apoptosis, a concept known as synthetic lethality.

Caption: PARP Inhibition Pathway leading to synthetic lethality in HR-deficient cells.

Experimental Protocols

PARP1 and PARP2 Enzyme Inhibition Assay

This assay quantifies the in vitro potency of compounds in inhibiting the enzymatic activity of PARP-1 and PARP-2.

Principle: The assay measures the incorporation of biotinylated NAD+ into histone proteins by the PARP enzyme. The amount of incorporated biotin (B1667282) is then detected using a streptavidin-conjugated reporter.

Workflow:

Caption: Workflow for a typical PARP enzymatic inhibition assay.

Detailed Methodology:

-

Plate Preparation: Coat a 9-well plate with histone H1 (10 µg/mL in PBS) overnight at 4°C. Wash the plate three times with wash buffer (PBS containing 0.05% Tween-20).

-

Reaction Mixture: Prepare a reaction mixture containing PARP-1 or PARP-2 enzyme (e.g., 50 ng/well), activated DNA (e.g., 1 µg/mL), and varying concentrations of the test compound ((R)- or (S)-Niraparib) in reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 0.1% BSA).

-

Initiation: Initiate the reaction by adding biotinylated NAD+ to a final concentration of 1 µM.

-

Incubation: Incubate the plate at room temperature for 1 hour.

-

Detection: Wash the plate three times. Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes. After another wash step, add a chemiluminescent HRP substrate and measure the signal using a luminometer.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by non-linear regression analysis.

Cellular PARylation Assay

This cell-based assay measures the ability of a compound to inhibit PARP activity within intact cells.

Principle: DNA damage is induced in cells, leading to the activation of PARP and the synthesis of poly(ADP-ribose) (PAR) chains. The level of PARylation is then quantified, typically by an ELISA-based method.

Detailed Methodology:

-

Cell Culture: Seed cells (e.g., HeLa or other suitable cell line) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the Niraparib enantiomers for a predetermined time (e.g., 1-2 hours).

-

DNA Damage Induction: Induce DNA damage by treating the cells with a DNA-damaging agent such as hydrogen peroxide (H₂O₂) (e.g., 100 µM for 10 minutes)[1].

-

Cell Lysis: Lyse the cells to release the cellular contents.

-

PAR Detection: Quantify the amount of PAR in the cell lysates using a commercially available PAR ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Determine the EC50 value, which is the concentration of the compound that causes a 50% reduction in PAR levels compared to the vehicle-treated, DNA-damaged control.

Cell Proliferation (CC50) Assay

This assay determines the cytotoxic effect of the compounds on cancer cells.

Principle: The metabolic activity of viable cells is measured using a colorimetric or fluorometric reagent. A decrease in metabolic activity is indicative of reduced cell proliferation or cell death.

Workflow:

Caption: Workflow for a typical cell proliferation assay to determine CC50.

Detailed Methodology:

-

Cell Seeding: Plate a BRCA1-deficient HeLa cell line in 96-well plates at a density of approximately 5,000 cells per well and allow them to attach overnight.

-

Compound Addition: Add serial dilutions of the Niraparib enantiomers to the wells.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Viability Measurement: Add a cell viability reagent such as MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or a luminescent ATP-based reagent (e.g., CellTiter-Glo®) to each well.

-

Signal Detection: After a short incubation period (1-4 hours for MTS, 10 minutes for CellTiter-Glo®), measure the absorbance or luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control and determine the CC50 value, the concentration at which cell viability is reduced by 50%.

Conclusion

The (R)-enantiomer of Niraparib is a potent inhibitor of PARP-1, albeit with lower cellular potency compared to its clinically utilized (S)-enantiomer. The comprehensive data and detailed protocols provided in this guide offer a valuable resource for researchers in the field of oncology and drug development. A thorough understanding of the structure-activity relationships of both enantiomers is crucial for the rational design of next-generation PARP inhibitors and for a complete understanding of the pharmacological profile of Niraparib. Further investigation into the in vivo efficacy and off-target effects of the (R)-enantiomer may provide additional insights into its potential therapeutic relevance.

References

- 1. Protocol for HeLa Cells Infection with Escherichia coli Strains Producing Colibactin and Quantification of the Induced DNA-damage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficacy and pharmacodynamics of niraparib in BRCA-mutant and wild-type intracranial triple-negative breast cancer murine models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vivo anti-tumor activity of the PARP inhibitor niraparib in homologous recombination deficient and proficient ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clinical PARP inhibitors allosterically induce PARP2 retention on DNA - PMC [pmc.ncbi.nlm.nih.gov]

The R-Enantiomer of Niraparib: A Comprehensive PARP Inhibition Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the poly(ADP-ribose) polymerase (PARP) inhibition profile of the R-enantiomer of Niraparib. Niraparib, a potent PARP inhibitor utilized in cancer therapy, is a chiral molecule, with its S-enantiomer being the pharmacologically active component. Understanding the activity of the R-enantiomer is crucial for a comprehensive pharmacological assessment and for optimizing drug development processes. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and experimental workflows.

Quantitative Inhibition Profile

The inhibitory activity of the Niraparib R-enantiomer against PARP enzymes has been characterized through various biochemical and cell-based assays. The following tables summarize the key quantitative data, comparing the R- and S-enantiomers where data is available.

| Enantiomer | Target | Inhibition Metric (IC50) | Reference |

| R-enantiomer | PARP-1 | 2.4 nM | [1] |

| Niraparib (S-enantiomer) | PARP-1 | 2.8 nM | [2] |

| Niraparib (S-enantiomer) | PARP-2 | 0.6 nM | [2] |

| Niraparib (racemate/S-enantiomer) | PARP-2 | 2 to 4 nM (median) | [3] |

Table 1: Biochemical PARP Inhibition. The half-maximal inhibitory concentration (IC50) values demonstrate potent inhibition of PARP-1 by the R-enantiomer. Data for the S-enantiomer (active drug) against both PARP-1 and PARP-2 are provided for comparison.

| Enantiomer | Assay | Metric (EC50/CC50) | Cell Line | Reference |

| R-enantiomer | Cellular PARylation | 30 nM (EC50) | - | [1][4] |

| S-enantiomer (Niraparib) | Cellular PARylation | 4.0 nM (EC50) | - | [1][4] |

| R-enantiomer | Cell Viability | 470 nM (CC50) | BRCA1-deficient HeLa | [1][4] |

| S-enantiomer (Niraparib) | Cell Viability | 34 nM (CC50) | BRCA1-deficient HeLa | [1][4] |

Table 2: Cell-Based Assay Performance. The half-maximal effective concentration (EC50) for cellular PARylation and the half-maximal cytotoxic concentration (CC50) in a BRCA1-deficient cancer cell line highlight the superior potency of the S-enantiomer in a cellular context.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.

PARP Enzymatic Inhibition Assay (Fluorometric)

This assay quantifies the inhibitory effect of a compound on the enzymatic activity of purified PARP.

Materials:

-

Recombinant human PARP-1 or PARP-2 enzyme

-

Activated DNA (e.g., nicked DNA)

-

β-Nicotinamide adenine (B156593) dinucleotide (β-NAD+)

-

PARP assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

-

Test compound (Niraparib R-enantiomer) serially diluted in DMSO

-

Fluorescent NAD+ analog or a coupled-enzyme system that produces a fluorescent product upon NAD+ consumption

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the Niraparib R-enantiomer in PARP assay buffer.

-

In a 96-well plate, add the PARP enzyme, activated DNA, and the test compound dilutions.

-

Include controls for 100% enzyme activity (vehicle only) and 0% activity (no enzyme or potent inhibitor).

-

Pre-incubate the plate at 37°C for 15 minutes to allow for compound binding to the enzyme.

-

Initiate the enzymatic reaction by adding β-NAD+ (and the fluorescent detection reagents).

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes), protected from light.

-

Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

-

Calculate the percent inhibition for each compound concentration relative to the controls.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cellular PARylation Assay (ELISA-based)

This cell-based assay measures the inhibition of PARP activity within intact cells by quantifying the levels of poly(ADP-ribose) (PAR).

Materials:

-

Cancer cell line (e.g., HeLa)

-

Cell culture medium and supplements

-

DNA damaging agent (e.g., H2O2)

-

Test compound (Niraparib R-enantiomer)

-

Lysis buffer

-

ELISA-based PAR detection kit (containing capture antibody, detection antibody, substrate)

-

96-well plate

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the Niraparib R-enantiomer for a specified duration (e.g., 1 hour).

-

Induce DNA damage by adding a DNA damaging agent (e.g., H2O2) for a short period (e.g., 15 minutes).

-

Wash the cells with PBS and lyse them using the provided lysis buffer.

-

Transfer the cell lysates to the ELISA plate pre-coated with a PAR-binding reagent or antibody.

-

Follow the manufacturer's instructions for the ELISA, which typically involves incubation with a detection antibody, a secondary HRP-conjugated antibody, and a chemiluminescent or colorimetric substrate.

-

Measure the signal using a plate reader.

-

Calculate the percent inhibition of PARylation for each compound concentration.

-

Determine the EC50 value from the dose-response curve.

Cell Viability (CC50) Assay

This assay determines the concentration of a compound that reduces the viability of a cell population by 50%.

Materials:

-

BRCA-mutant cancer cell line (e.g., BRCA1-deficient HeLa)

-

Cell culture medium and supplements

-

Test compound (Niraparib R-enantiomer)

-

Cell viability reagent (e.g., MTT, resazurin)

-

Solubilization solution (for MTT assay)

-

96-well plate

-

Absorbance or fluorescence plate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to attach.

-

Add serial dilutions of the Niraparib R-enantiomer to the wells. Include untreated and vehicle-only controls.

-

Incubate the cells for a prolonged period (e.g., 72 hours).

-

Add the cell viability reagent to each well and incubate according to the manufacturer's instructions (e.g., 2-4 hours for MTT).

-

If using MTT, add the solubilization solution to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance or fluorescence at the appropriate wavelength.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Determine the CC50 value by plotting the percent viability against the log of the compound concentration and fitting to a dose-response curve.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to PARP inhibition.

Caption: PARP-1 signaling pathway in DNA single-strand break repair and its inhibition.

Caption: A generalized experimental workflow for an in vitro enzyme inhibition assay.

References

In vitro studies of Niraparib R-enantiomer

An in-depth technical guide for researchers, scientists, and drug development professionals exploring the in vitro characteristics of the R-enantiomer of Niraparib.

Introduction

Niraparib is a potent and orally active poly(ADP-ribose) polymerase (PARP) inhibitor approved for the treatment of various cancers, particularly those with deficiencies in DNA repair mechanisms like BRCA1/2 mutations.[1][2] As a chiral molecule, Niraparib exists as two enantiomers: the (S)-enantiomer and the (R)-enantiomer. The commercially available drug, Niraparib (also known as MK-4827), is the (S)-enantiomer.[3] Understanding the distinct properties of each enantiomer is crucial for a comprehensive pharmacological and toxicological profile. This guide focuses on the in vitro studies of the Niraparib R-enantiomer, providing detailed experimental protocols, quantitative data, and visualizations of its biological activity and associated pathways.

Core Mechanism of Action: PARP Inhibition and Synthetic Lethality

The primary mechanism of action for Niraparib and its enantiomers is the inhibition of PARP enzymes, particularly PARP-1 and PARP-2.[1][4] These enzymes play a critical role in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway. When PARP is inhibited, these SSBs are not repaired and can degenerate into more cytotoxic double-strand breaks (DSBs) during DNA replication.

In normal cells, these DSBs can be efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with defects in the HR pathway (e.g., due to BRCA1 or BRCA2 mutations), the accumulation of unrepaired DSBs leads to genomic instability and ultimately cell death. This concept, where a deficiency in two different pathways simultaneously leads to cell death while a deficiency in either one alone does not, is known as synthetic lethality.

Quantitative In Vitro Data Summary

While the S-enantiomer (Niraparib) is the marketed form, studies have characterized the R-enantiomer, revealing potent enzymatic inhibition but differences in cellular activity. The following table summarizes key quantitative data from in vitro studies comparing the two enantiomers.

| Parameter | Niraparib R-enantiomer | Niraparib S-enantiomer (MK-4827) | Reference |

| PARP-1 Inhibition (IC₅₀) | 2.4 nM | 3.8 nM | [1][5][6][7] |

| PARP-2 Inhibition (IC₅₀) | Not specified | 2.1 nM | [1] |

| Cellular PARylation (EC₅₀) | 30 nM | 4.0 nM | [3][5][6] |

| Cellular Cytotoxicity (CC₅₀) in BRCA1-deficient HeLa cells | 470 nM | 34 nM | [3][5][6] |

| In Vitro Metabolic Turnover (Human Liver Microsomes, HLM Clᵢₙₜ) | 4 µL/min/mg protein | 3 µL/min/mg protein | [3][5] |

Data Interpretation : The data indicates that while the R-enantiomer is an excellent enzymatic inhibitor of PARP-1, with an IC₅₀ value comparable to the S-enantiomer, it is significantly less potent in cell-based assays.[3][5][6] The nearly 8-fold higher EC₅₀ for cellular PARylation and the almost 14-fold higher CC₅₀ in BRCA1-deficient cells suggest that factors such as cell permeability or efflux may contribute to its reduced cellular activity compared to the S-enantiomer.[3] Their metabolic turnover rates in human liver microsomes, however, are similar.[3][5]

Detailed Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to characterize the Niraparib R-enantiomer.

PARP-1 Enzymatic Inhibition Assay

This assay quantifies the ability of a compound to directly inhibit the catalytic activity of the PARP-1 enzyme.

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the Niraparib R-enantiomer against PARP-1.

-

Principle: A GCLP-validated assay measures the formation of poly(ADP-ribose) (PAR) chains by recombinant PARP-1 enzyme in the presence of a DNA-damaging stimulus and the substrate NAD+. The amount of PAR produced is quantified immunologically.[8]

-

Methodology:

-

Reaction Setup: In a 96-well plate, add recombinant human PARP-1 enzyme, a nicked DNA oligonucleotide to activate the enzyme, and varying concentrations of the Niraparib R-enantiomer (typically in a serial dilution).

-

Initiation: Start the reaction by adding the enzyme substrate, ³H-labeled NAD+ or biotinylated NAD+.[3]

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes) to allow for the PARylation reaction.

-

Detection:

-

If using ³H-NAD+, stop the reaction and transfer the contents to a filter plate to capture the PAR chains. Measure radioactivity using a scintillation counter.[3]

-

If using biotinylated NAD+, stop the reaction and coat the plate with an anti-PAR antibody. Detect the incorporated biotin (B1667282) using a streptavidin-HRP conjugate and a colorimetric substrate. Read absorbance on a plate reader.[8]

-

-

Data Analysis: Plot the percentage of PARP inhibition against the log concentration of the R-enantiomer. Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

-

Cellular PARylation Assay (Whole Cell)

This assay measures the inhibition of PARP activity within intact cells, providing a measure of cellular potency (EC₅₀).

-

Objective: To determine the half-maximal effective concentration (EC₅₀) of the Niraparib R-enantiomer for inhibiting PAR formation in cells.

-

Principle: Cells are pre-treated with the inhibitor, then subjected to DNA damage to stimulate PARP activity. The total amount of PAR generated in the cells is then measured, typically via an ELISA-based method.

-

Methodology:

-

Cell Culture: Seed cells (e.g., HeLa or ovarian cancer cell lines like IGROV-1) in a 96-well plate and allow them to adhere overnight.[8]

-

Compound Treatment: Treat the cells with a range of concentrations of the Niraparib R-enantiomer for 1-2 hours.

-

DNA Damage Induction: Induce DNA damage by adding a reagent like hydrogen peroxide (H₂O₂) or methyl methanesulfonate (B1217627) (MMS) and incubate for a short period (e.g., 15 minutes).

-

Cell Lysis: Wash the cells to remove the damaging agent and lyse them to release cellular contents.

-

PAR Quantification: Quantify the amount of PAR in the cell lysates using a sandwich ELISA kit, which utilizes a capture antibody for PAR and a detection antibody.

-

Data Analysis: Normalize the PAR signal to the total protein concentration in each well. Plot the percentage of PARP inhibition against the log concentration of the R-enantiomer to determine the EC₅₀.

-

Cell Viability / Cytotoxicity Assay

This assay determines the concentration of the compound required to reduce cell viability by 50% (CC₅₀), a measure of its cytotoxic effect.

-

Objective: To determine the CC₅₀ of the Niraparib R-enantiomer, particularly in a synthetically lethal context (e.g., BRCA-deficient cells).

-

Principle: Cells are cultured in the presence of varying concentrations of the compound for an extended period. Cell viability is then assessed using a metabolic indicator dye or by measuring ATP content.

-

Methodology:

-

Cell Seeding: Plate cells, such as BRCA1-silenced HeLa cells or cancer cell lines like SKOV3, in 96-well plates at a low density (e.g., 3,000-5,000 cells/well).[9][10]

-

Compound Incubation: The following day, add serial dilutions of the Niraparib R-enantiomer to the wells.

-

Long-Term Culture: Incubate the plates for 48 to 72 hours to allow for cell division and for the cytotoxic effects to manifest.[9][10][11]

-

Viability Measurement:

-

Luminescent Method (e.g., CellTiter-Glo®): Add the reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Read luminescence on a plate reader.[9]

-

Colorimetric Method (e.g., CCK-8/MTS): Add the tetrazolium salt reagent (like WST-8 or MTS) to the wells. Metabolically active cells reduce the salt to a colored formazan (B1609692) product. Incubate for 2-4 hours and then measure the absorbance at the appropriate wavelength (e.g., 450 nm).[10]

-

-

Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control. Plot this against the log concentration of the R-enantiomer to calculate the CC₅₀ value.

-

Visualized Pathways and Workflows

Signaling Pathway Diagrams

The following diagrams illustrate the key molecular pathways affected by the Niraparib R-enantiomer.

Caption: PARP Inhibition and Synthetic Lethality Pathway.

Caption: Niraparib's Off-Target Inhibition of the SRC/STAT3 Pathway.

Experimental Workflow Diagram

The diagram below outlines the workflow for a typical cell-based PARylation assay.

Caption: Workflow for a Cell-Based PARylation Inhibition Assay.

Discussion and Conclusion

The in vitro data clearly establishes that the Niraparib R-enantiomer is a highly potent inhibitor of the PARP-1 enzyme.[5][6][7] However, its activity is substantially attenuated in cell-based assays compared to its S-enantiomer counterpart, which is the clinically developed Niraparib.[3][5] This discrepancy between enzymatic and cellular potency highlights the importance of cellular uptake, efflux, and intracellular concentration in determining a drug's ultimate biological effect. While the R-enantiomer has a similar metabolic stability profile in human liver microsomes, its lower cellular potency was a key factor in the decision to advance the S-enantiomer (Niraparib) for clinical development.[3][5]

Furthermore, studies on Niraparib (as a racemate or the S-enantiomer) have uncovered additional off-target activities, such as the inhibition of the SRC/STAT3 signaling pathway, which contributes to its anticancer effects irrespective of BRCA status.[2][9][12] Whether the R-enantiomer contributes to these off-target effects is an area that may warrant further investigation.

For researchers in drug development, this guide underscores the critical need to evaluate enantiomers separately. While they may exhibit similar activity at the isolated target level, their disposition within a cellular context can differ dramatically, leading to significant variations in overall efficacy.

References

- 1. An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Niraparib-induced STAT3 inhibition increases its antitumor effects [frontiersin.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. Niraparib (R-enantiomer) | PARP | TargetMol [targetmol.com]

- 8. biorxiv.org [biorxiv.org]

- 9. Niraparib-induced STAT3 inhibition increases its antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Short-term starvation synergistically enhances cytotoxicity of Niraparib via Akt/mTOR signaling pathway in ovarian cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Niraparib restricts intraperitoneal metastases of ovarian cancer by eliciting CD36-dependent ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Unveiling the Target Profile of Niraparib's R-enantiomer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the target identification and pharmacological profile of the R-enantiomer of niraparib (B1663559). Niraparib, a potent poly(ADP-ribose) polymerase (PARP) inhibitor, is primarily utilized in cancer therapy. While the commercially available drug is the S-enantiomer, understanding the activity of the R-enantiomer is crucial for a complete comprehension of its pharmacological and potential off-target effects. This document delves into its primary targets, notable off-target interactions, and the detailed experimental methodologies used for their identification.

Primary Target Identification: PARP Inhibition

The principal therapeutic target of niraparib and its enantiomers is the family of poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2. These enzymes are critical components of the base excision repair (BER) pathway, a key mechanism for repairing DNA single-strand breaks.

The R-enantiomer of niraparib is a potent inhibitor of PARP-1.[1] Early discovery and characterization studies revealed its significant enzymatic inhibitory activity. A direct comparison with the S-enantiomer (niraparib) shows that while both are potent PARP inhibitors, the S-enantiomer exhibits greater potency in cell-based assays.[1][2]

Quantitative Analysis of PARP Inhibition

The following table summarizes the in vitro inhibitory and cellular activities of the niraparib R-enantiomer in comparison to the S-enantiomer.

| Compound | PARP-1 IC50 (nM) | PARylation EC50 (nM) | BRCA1-deficient HeLa CC50 (nM) |

| R-enantiomer | 2.4[1][2] | 30[1][2] | 470[1][2] |

| S-enantiomer (Niraparib) | 3.8[3] | 4.0[1][2] | 34[1][2] |

Off-Target Profile of Niraparib

Recent research has highlighted that niraparib possesses a distinct off-target profile, notably interacting with several protein kinases. These interactions may contribute to its overall clinical efficacy and side-effect profile.

Kinase Inhibition

Kinome-wide screening has revealed that niraparib and its enantiomers can inhibit the activity of several kinases, with a particular potency against Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and DYRK1B. This off-target activity is a distinguishing feature compared to other approved PARP inhibitors like olaparib.

Quantitative Analysis of Kinase Inhibition

The table below presents the inhibitory concentrations (IC50) of niraparib against key off-target kinases. While specific data for the R-enantiomer is not always delineated in broad kinase screens, the data for niraparib (racemic or S-enantiomer) provides critical insights into potential off-target activities.

| Kinase Target | Niraparib IC50 (nM) |

| DYRK1B | 254 |

| DYRK1A | Submicromolar |

Note: Data is for niraparib, specific enantiomer not always specified in screening studies.

Inhibition of the SRC/STAT3 Signaling Pathway

Beyond direct kinase inhibition, niraparib has been shown to suppress the oncogenic SRC/STAT3 signaling pathway. This effect is independent of its PARP inhibitory activity and may contribute to its efficacy in tumors without BRCA mutations. Niraparib's inhibition of SRC kinase activity leads to a downstream reduction in the phosphorylation and activation of STAT3.

Experimental Protocols

This section details the methodologies employed in the key experiments cited for the target identification of the niraparib R-enantiomer.

PARP-1 Inhibition Assay

Objective: To determine the in vitro inhibitory concentration (IC50) of the compound against the PARP-1 enzyme.

Methodology:

-

Recombinant human PARP-1 enzyme is incubated with the test compound at various concentrations.

-

The enzymatic reaction is initiated by the addition of a reaction mixture containing nicked DNA, and NAD+ (the substrate for PARP-1).

-

The reaction is allowed to proceed for a defined period at a specific temperature.

-

The amount of poly(ADP-ribose) (PAR) polymer formation is quantified. This can be achieved through various methods, such as incorporation of a labeled NAD+ substrate or using an ELISA-based assay with an anti-PAR antibody.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cellular PARylation Assay

Objective: To measure the inhibition of PARP activity within a cellular context (EC50).

Methodology:

-

A suitable cell line (e.g., HeLa) is seeded in microplates.

-

Cells are treated with a range of concentrations of the test compound for a specified duration.

-

DNA damage is induced using an agent like methyl methanesulfonate (B1217627) (MMS) to stimulate PARP activity.

-

Cells are then lysed, and the levels of PAR are quantified using an ELISA-based method or Western blotting with an anti-PAR antibody.

-

The EC50 value is determined by plotting the reduction in PAR levels against the compound concentration.

Cell Proliferation Assay (CC50)

Objective: To assess the cytotoxic concentration (CC50) of the compound in cancer cells, particularly those with and without BRCA deficiencies.

Methodology:

-

BRCA-deficient (e.g., HeLa-shBRCA1) and BRCA-proficient (wild-type HeLa) cells are seeded in parallel.

-

Cells are exposed to a serial dilution of the test compound for an extended period (e.g., 72 hours).

-

Cell viability is measured using a colorimetric assay such as MTS or a luminescence-based assay like CellTiter-Glo, which quantifies ATP levels as an indicator of metabolically active cells.

-

The CC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is calculated for each cell line.

Kinase Inhibition Assays

Objective: To determine the inhibitory activity of the compound against a panel of protein kinases.

Methodology (Radiometric Assay):

-

A panel of purified recombinant kinases is used.

-

Each kinase is incubated with the test compound at various concentrations in the presence of a specific substrate and radiolabeled ATP (e.g., [γ-33P]ATP).

-

The reaction is allowed to proceed, and the amount of radiolabeled phosphate (B84403) incorporated into the substrate is quantified.

-

The IC50 values are calculated based on the reduction in kinase activity at different compound concentrations.

Methodology (NanoBRET™ Target Engagement Assay):

-

Live cells are engineered to express a NanoLuc®-kinase fusion protein.

-

A cell-permeable fluorescent tracer that binds to the active site of the kinase is added.

-

Bioluminescence Resonance Energy Transfer (BRET) occurs between the NanoLuc® donor and the fluorescent tracer acceptor.

-

The test compound is added, which competes with the tracer for binding to the kinase, leading to a decrease in the BRET signal.

-

The intracellular EC50 is determined by measuring the displacement of the tracer by the compound.

Western Blot Analysis for SRC/STAT3 Pathway

Objective: To investigate the effect of the compound on the phosphorylation status of SRC and STAT3.

Methodology:

-

Cancer cell lines are treated with the test compound at various concentrations and for different durations.

-

Cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is incubated with primary antibodies specific for phosphorylated SRC (p-SRC), total SRC, phosphorylated STAT3 (p-STAT3), and total STAT3.

-

Following incubation with secondary antibodies, the protein bands are visualized using a chemiluminescence detection system.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of the compound to its target protein in a cellular environment.

Methodology:

-

Intact cells are treated with the test compound or a vehicle control.

-

The cells are heated at a range of temperatures, causing protein denaturation and aggregation.

-

The cells are then lysed, and the soluble protein fraction is separated from the aggregated proteins by centrifugation.

-

The amount of the target protein remaining in the soluble fraction is quantified by Western blotting or other protein detection methods.

-

Ligand binding stabilizes the target protein, resulting in a higher melting temperature. This shift in the melting curve confirms direct target engagement.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: PARP Inhibition by Niraparib R-enantiomer.

Caption: Off-target inhibition of the SRC/STAT3 pathway by Niraparib.

Caption: General experimental workflow for target identification.

References

Unraveling the Cellular Nuances of Niraparib's "Other Half": A Technical Guide to the R-enantiomer

For Immediate Release

Shanghai, China – December 7, 2025 – While the S-enantiomer of the potent PARP inhibitor Niraparib has taken center stage in cancer therapeutics, its chiral counterpart, the R-enantiomer, has remained largely in the shadows. This technical guide provides a comprehensive overview of the known cellular effects of the Niraparib R-enantiomer, offering researchers, scientists, and drug development professionals a consolidated resource on its biological activities.

Introduction

Niraparib is a highly effective poly(ADP-ribose) polymerase (PARP) inhibitor utilized in the treatment of various cancers, particularly those with deficiencies in DNA repair pathways. As a chiral molecule, Niraparib exists as two enantiomers, the S-form, which is the active pharmaceutical ingredient, and the R-form. While the S-enantiomer is the primary driver of Niraparib's clinical efficacy, understanding the cellular effects of the R-enantiomer is crucial for a complete pharmacological profile and for exploring any potential independent or modulatory roles it may play.

Core Cellular Activity: PARP Inhibition

The primary mechanism of action for both enantiomers of Niraparib is the inhibition of PARP enzymes, particularly PARP-1 and PARP-2, which are critical components of the base excision repair (BER) pathway for single-strand DNA breaks. The R-enantiomer of Niraparib is a potent inhibitor of PARP-1, with a reported half-maximal inhibitory concentration (IC50) in the low nanomolar range.[1][2][3]

However, comparative studies have demonstrated that the S-enantiomer is significantly more potent in cell-based assays. This suggests that while the R-enantiomer possesses intrinsic PARP inhibitory activity, it is less effective at the cellular level compared to its S-counterpart.[1][2][3]

Table 1: Comparative in vitro Activity of Niraparib Enantiomers

| Parameter | R-enantiomer (Compound 22) | S-enantiomer (Compound 8/Niraparib) |

| PARP-1 IC50 | 2.4 nM[1][2][3] | 3.8 nM |

| PARylation EC50 | 30 nM[1][2][3] | 4.0 nM[1][2][3] |

| BRCA1-HeLa CC50 | 470 nM[1][2][3] | 34 nM[1][2][3] |

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; CC50: Half-maximal cytotoxic concentration.

Effects on DNA Damage and Repair

By inhibiting PARP, the Niraparib R-enantiomer contributes to the accumulation of single-strand DNA breaks. In cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, these unrepaired single-strand breaks are converted into cytotoxic double-strand breaks during DNA replication, leading to a phenomenon known as synthetic lethality.

While direct comparative studies on the efficiency of the R-enantiomer in inducing DNA damage markers like γH2AX are limited, its PARP inhibitory activity implies a role in this process. It is important to note that the overall effect of racemic Niraparib on DNA damage is a combination of the activities of both enantiomers, with the S-enantiomer being the major contributor.

Impact on Cell Cycle and Apoptosis

Studies on Niraparib (racemic or S-enantiomer) have shown that its cytotoxic effects are associated with the induction of G2/M cell cycle arrest and subsequent apoptosis. This is a downstream consequence of the accumulation of DNA damage. While specific data for the R-enantiomer's potency in inducing cell cycle arrest and apoptosis is not extensively available, its contribution to the overall effect of the racemic mixture can be inferred from its PARP inhibitory activity.

References

A Technical Guide to the Utilization of Niraparib's R-enantiomer in DNA Damage Repair Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niraparib (B1663559), an orally active and potent poly(ADP-ribose) polymerase (PARP) inhibitor, has been a significant advancement in the treatment of cancers with deficiencies in DNA repair mechanisms, particularly those with BRCA1/2 mutations. As a chiral molecule, niraparib exists as two enantiomers: the S-enantiomer, which is the active pharmaceutical ingredient in the approved drug, and the R-enantiomer. While the S-enantiomer has been extensively studied and clinically developed, the R-enantiomer serves as a critical tool for researchers in understanding the stereospecific interactions with PARP enzymes and its role in the DNA damage response (DDR). This technical guide provides an in-depth overview of the Niraparib R-enantiomer, focusing on its biochemical and cellular activities, and offers detailed experimental protocols for its application in DNA damage repair studies.

Biochemical and Cellular Activity of Niraparib Enantiomers

The R-enantiomer of Niraparib is a potent inhibitor of PARP1, albeit with different cellular efficacy compared to its S-enantiomer counterpart. The following tables summarize the key quantitative data comparing the two enantiomers.

Table 1: In Vitro PARP1 Inhibition

| Compound | PARP1 IC50 (nM) |

| Niraparib R-enantiomer | 2.4[1][2] |

| Niraparib S-enantiomer (Niraparib) | 3.8[3] |

Table 2: Cellular Activity

| Compound | Cellular PARylation EC50 (nM) | HeLa BRCA1-silenced CC50 (nM) |

| Niraparib R-enantiomer | 30[1][2][4][5] | 470[1][2][4][5] |

| Niraparib S-enantiomer (Niraparib) | 4.0[1][2][4][5] | 34[1][2][4][5] |

Table 3: In Vitro Metabolic Clearance

| Compound | Rat Liver Microsomes Clearance | Human Liver Microsomes (HLM) Clint (µL/min/mgP) |

| Niraparib R-enantiomer | Lower than S-enantiomer[1][2][4] | 4[2][4][5] |

| Niraparib S-enantiomer (Niraparib) | Higher than R-enantiomer[1][2][4] | 3[2][4][5] |

Signaling Pathway of PARP Inhibition in DNA Damage Repair

The primary mechanism of action for PARP inhibitors like the R-enantiomer of Niraparib is the disruption of the base excision repair (BER) pathway, leading to the accumulation of single-strand breaks (SSBs). During DNA replication, these unresolved SSBs are converted into more cytotoxic double-strand breaks (DSBs). In cells with deficient homologous recombination (HR) repair pathways (e.g., due to BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately cell death, a concept known as synthetic lethality.

Caption: PARP inhibition by Niraparib R-enantiomer leads to synthetic lethality in HR-deficient cells.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of Niraparib's R-enantiomer on DNA damage and repair.

PARP1 Enzymatic Assay

This assay determines the in vitro inhibitory activity of the compound on the PARP1 enzyme.

Workflow:

Caption: Workflow for a typical in vitro PARP1 enzymatic assay.

Methodology:

-

Reagents and Materials:

-

Recombinant human PARP1 enzyme

-

Histones (or other protein substrate)

-

Activated DNA (e.g., nicked DNA)

-

Biotinylated NAD+

-

Streptavidin-HRP (Horseradish Peroxidase)

-

Chemiluminescent HRP substrate

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 25 mM MgCl2, 1 mM DTT)

-

Niraparib R-enantiomer stock solution (in DMSO)

-

96-well white plates

-

-

Procedure:

-

Coat a 96-well plate with histones and wash.

-

Prepare serial dilutions of Niraparib R-enantiomer in assay buffer.

-

Add the PARP1 enzyme and activated DNA to each well.

-

Add the different concentrations of Niraparib R-enantiomer to the wells. Include a vehicle control (DMSO) and a no-enzyme control.

-

Initiate the reaction by adding biotinylated NAD+ to all wells.

-

Incubate the plate for 1-2 hours at room temperature.

-

Wash the plate to remove unbound reagents.

-

Add Streptavidin-HRP and incubate for 1 hour.

-

Wash the plate again.

-

Add the chemiluminescent substrate and immediately measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Subtract the background signal (no-enzyme control) from all readings.

-

Normalize the data to the vehicle control (100% activity).

-

Plot the percentage of PARP1 activity against the logarithm of the inhibitor concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

Cellular PARylation Assay

This assay measures the inhibition of PARP activity within intact cells.

Workflow:

Caption: Workflow for a cellular PARylation assay.

Methodology:

-

Reagents and Materials:

-

Cell line of interest (e.g., HeLa)

-

Complete cell culture medium

-

96-well cell culture plates

-

Niraparib R-enantiomer stock solution (in DMSO)

-

Hydrogen peroxide (H2O2) or another DNA damaging agent

-

Cell lysis buffer

-

Commercial PAR ELISA kit

-

-

Procedure:

-

Seed cells into a 96-well plate and allow them to attach overnight.

-

Treat the cells with serial dilutions of Niraparib R-enantiomer for 1-2 hours.

-

Induce DNA damage by adding a DNA-damaging agent (e.g., H2O2) for a short period (e.g., 10-15 minutes).

-

Wash the cells with PBS and then lyse them.

-

Quantify the amount of poly(ADP-ribose) (PAR) in the cell lysates using a commercial ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize PAR levels to the total protein concentration in each sample.

-

Calculate the percentage of PAR formation relative to the vehicle-treated, DNA-damaged control.

-

Plot the percentage of PAR formation against the logarithm of the inhibitor concentration to determine the EC50 value.

-

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay assesses the cytotoxic or cytostatic effects of the compound on cancer cell lines, particularly those with and without DNA repair deficiencies.

Workflow:

Caption: General workflow for a cell viability assay.

Methodology:

-

Reagents and Materials:

-

Cancer cell lines (e.g., BRCA1/2-mutant and wild-type counterparts)

-

Complete cell culture medium

-

96-well plates (clear for MTT, opaque for CellTiter-Glo®)

-

Niraparib R-enantiomer stock solution

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and solubilization solution (e.g., DMSO) OR CellTiter-Glo® reagent

-

Microplate reader (absorbance or luminescence)

-

-

Procedure:

-

Seed cells at an appropriate density in 96-well plates.

-

Allow cells to attach overnight.

-

Add serial dilutions of Niraparib R-enantiomer to the wells.

-

Incubate the plates for 72 hours to several days.

-

For MTT assay: Add MTT reagent and incubate for 2-4 hours. Then, add solubilization solution and read the absorbance.

-

For CellTiter-Glo® assay: Add the reagent to the wells, mix, and read the luminescence.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot the percent viability against the logarithm of the inhibitor concentration to determine the CC50 (cytotoxic concentration 50%) or IC50 (inhibitory concentration 50%).

-

γH2AX Immunofluorescence Assay for DNA Double-Strand Breaks

This assay visualizes and quantifies the formation of DNA double-strand breaks by detecting the phosphorylation of histone H2AX (γH2AX).

Workflow:

Caption: Workflow for γH2AX immunofluorescence staining.

Methodology:

-

Reagents and Materials:

-

Cells grown on glass coverslips

-

Niraparib R-enantiomer

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody: anti-γH2AX (phospho-S139)

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

-

-

Procedure:

-

Treat cells with Niraparib R-enantiomer for the desired time.

-

Fix the cells with paraformaldehyde.

-

Permeabilize the cell membranes.

-

Block non-specific antibody binding.

-

Incubate with the primary anti-γH2AX antibody.

-

Wash and incubate with the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides.

-

Acquire images using a fluorescence microscope.

-

-

Data Analysis:

-

Count the number of distinct γH2AX foci per nucleus using image analysis software.

-

Compare the number of foci in treated cells to control cells.

-

Conclusion

The R-enantiomer of Niraparib, while less potent in cellular assays than its S-enantiomer, remains a valuable research tool. Its well-defined PARP1 inhibitory activity allows for the investigation of the stereochemical requirements of PARP-inhibitor interactions. By utilizing the detailed protocols provided in this guide, researchers can effectively employ the Niraparib R-enantiomer to probe the intricacies of the DNA damage response, validate the principles of synthetic lethality, and contribute to the broader understanding of PARP's role in maintaining genomic integrity. This knowledge is essential for the continued development of targeted cancer therapies.

References

Methodological & Application

Application Notes and Protocols for Niraparib R-enantiomer in Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niraparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, which are critical components of the DNA damage response (DDR) pathway.[1][2] Inhibition of PARP leads to the accumulation of single-strand DNA breaks, which can be converted into cytotoxic double-strand breaks during replication.[3] In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, this accumulation of DNA damage results in synthetic lethality and targeted cell death.[1][2] Niraparib is a racemic mixture, and its activity resides primarily in the S-enantiomer. However, the R-enantiomer also demonstrates inhibitory activity against PARP and contributes to the overall pharmacological profile. These application notes provide detailed protocols for evaluating the cellular effects of the Niraparib R-enantiomer.

Quantitative Data Summary

The Niraparib R-enantiomer has been evaluated for its inhibitory activity against PARP and its effect on cancer cell viability. The following table summarizes the available quantitative data, comparing it to the more potent S-enantiomer (Niraparib).

| Parameter | Niraparib R-enantiomer | Niraparib S-enantiomer | Reference |

| PARP-1 IC50 | 2.4 nM | 3.8 nM | [4] |

| PARylation EC50 | 30 nM | 4.0 nM | [4] |

| BRCA1-deficient HeLa CC50 | 470 nM | 34 nM | [4] |

IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration. CC50: Half-maximal cytotoxic concentration.

Signaling Pathways

PARP Inhibition and Synthetic Lethality

The primary mechanism of action for Niraparib and its enantiomers is the inhibition of PARP-1 and PARP-2. In the context of DNA single-strand breaks (SSBs), PARP is recruited to the damage site and synthesizes poly(ADP-ribose) (PAR) chains, which in turn recruit other DNA repair factors. Inhibition of PARP's enzymatic activity prevents this repair process. Furthermore, PARP inhibitors can "trap" the PARP enzyme on the DNA, creating a physical obstruction that is highly cytotoxic, especially during DNA replication. In cells with a compromised homologous recombination (HR) pathway (e.g., due to BRCA mutations), the resulting double-strand breaks (DSBs) cannot be efficiently repaired, leading to genomic instability and cell death (synthetic lethality).

Caption: Mechanism of PARP inhibition and synthetic lethality by Niraparib R-enantiomer.

Potential Off-Target Effects: SRC/STAT3 Pathway Inhibition

Recent studies on Niraparib (S-enantiomer) have suggested an additional antitumor mechanism involving the inhibition of the SRC/STAT3 signaling pathway, independent of the cell's BRCA mutation status.[5][6][7] This pathway is often constitutively active in cancer cells and promotes proliferation and survival while inhibiting apoptosis. Niraparib has been shown to decrease the phosphorylation of both SRC and STAT3, leading to the downregulation of anti-apoptotic proteins (e.g., BCL-XL) and the upregulation of pro-apoptotic proteins (e.g., caspases).[6] While this has not been specifically demonstrated for the R-enantiomer, it represents a plausible additional mechanism of action that warrants investigation.

Caption: Potential inhibition of the SRC/STAT3 signaling pathway by Niraparib R-enantiomer.

Experimental Protocols

The following protocols are based on established methods for evaluating PARP inhibitors and can be adapted for the characterization of the Niraparib R-enantiomer.

Cell Viability Assay (MTS/CellTiter-Glo)

This assay determines the effect of the Niraparib R-enantiomer on the metabolic activity and proliferation of cancer cell lines.

Workflow:

Caption: Workflow for the cell viability assay.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., BRCA-deficient and proficient lines) in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete culture medium.[1][5]

-

Adherence: Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Compound Preparation: Prepare serial dilutions of Niraparib R-enantiomer in complete culture medium. A suitable concentration range to start with would be from 0.01 µM to 100 µM.[8]

-

Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle-only (e.g., DMSO) controls.

-

Incubation: Incubate the cells with the compound for 48 to 72 hours.[1][5]

-

Reagent Addition:

-

For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[2]

-

For CellTiter-Glo assay: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent to each well, mix on an orbital shaker for 2 minutes to induce lysis, and then incubate for 10 minutes at room temperature to stabilize the luminescent signal.[2][5]

-

-

Data Acquisition:

-

Analysis: Calculate the half-maximal cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log concentration of the compound.

PARP Inhibition (PARylation) Assay

This cell-based ELISA measures the ability of the Niraparib R-enantiomer to inhibit the formation of PAR chains in cells following DNA damage.

Protocol:

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat the cells with various concentrations of Niraparib R-enantiomer for 1-2 hours.

-

Induction of DNA Damage: Induce DNA damage by treating the cells with hydrogen peroxide (H2O2) for a short period (e.g., 10 minutes).[10]

-

Cell Lysis: Lyse the cells to release the cellular contents.

-

ELISA:

-

Coat a high-binding 96-well plate with an anti-PAR antibody.

-

Add the cell lysates to the wells and incubate to allow the PAR chains to bind to the antibody.

-

Wash the wells to remove unbound material.

-

Add a detection antibody (e.g., anti-PARP1) followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Add a chemiluminescent or colorimetric HRP substrate and measure the signal using a plate reader.

-

-

Analysis: A decrease in signal intensity in the presence of the Niraparib R-enantiomer indicates inhibition of PARylation. Calculate the half-maximal effective concentration (EC50).

Colony Formation Assay

This assay assesses the long-term effect of the Niraparib R-enantiomer on the ability of single cells to proliferate and form colonies.

Protocol:

-

Cell Seeding: Plate cells at a low density (e.g., 500-1000 cells per well) in 6-well plates.[3]

-

Treatment: The following day, treat the cells with different concentrations of Niraparib R-enantiomer or vehicle control.

-

Incubation: Incubate the plates for 7-14 days, allowing colonies to form.[3][5]

-

Fixation and Staining:

-

Wash the colonies gently with PBS.

-

Fix the colonies with a solution of methanol (B129727) and acetic acid or 4% paraformaldehyde.

-

Stain the fixed colonies with 0.5% crystal violet solution for 20-30 minutes.[3][5]

-

-

Washing and Drying: Wash the plates with water to remove excess stain and allow them to air dry.

-

Quantification: Count the number of colonies (typically defined as clusters of >50 cells) in each well. The results can be expressed as a surviving fraction relative to the vehicle-treated control.

Disclaimer

These protocols are intended as a guide and may require optimization depending on the specific cell lines and experimental conditions used. For research use only. Not for use in diagnostic procedures.

References

- 1. Niraparib restricts intraperitoneal metastases of ovarian cancer by eliciting CD36-dependent ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Short-term starvation synergistically enhances cytotoxicity of Niraparib via Akt/mTOR signaling pathway in ovarian cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Live Cell Detection of Poly(ADP-Ribose) for Use in Genetic and Genotoxic Compound Screens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Niraparib-induced STAT3 inhibition increases its antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Cell viability assay [bio-protocol.org]

- 10. An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Use of Niraparib R-enantiomer

Disclaimer: Publicly available scientific literature does not contain specific in vivo experimental protocols for the R-enantiomer of Niraparib. The following application notes and protocols are based on extensive in vivo research conducted with Niraparib, which is the S-enantiomer (also known as MK-4827). This information is provided as a representative guide for researchers interested in the in vivo evaluation of PARP inhibitors. The R-enantiomer of Niraparib has been reported to have lower in vitro potency compared to the S-enantiomer, a factor that should be considered in any potential in vivo study design.

Introduction

Niraparib is a potent and selective inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, PARP-1 and PARP-2, which are critical components of the DNA damage repair pathway. By inhibiting PARP, Niraparib leads to the accumulation of single-strand DNA breaks, which, during DNA replication, are converted into double-strand breaks. In cancer cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, these double-strand breaks cannot be efficiently repaired, leading to genomic instability and subsequent cell death. This mechanism of action is known as synthetic lethality. In vivo studies have demonstrated the anti-tumor efficacy of Niraparib in various cancer models, particularly those with underlying DNA repair defects.

Quantitative Data Summary

The following table summarizes representative quantitative data from in vivo studies using Niraparib (S-enantiomer) in various xenograft models. This data can serve as a reference for designing and evaluating in vivo studies of PARP inhibitors.

| Parameter | Cell Line/Model | Treatment | Result |

| Tumor Growth Inhibition (TGI) | MDA-MB-436 (BRCA1 mutant breast cancer) | Niraparib 75 mg/kg, daily | Significant tumor growth inhibition |

| Capan-1 (BRCA2 mutant pancreatic cancer) | Niraparib 45 mg/kg, daily | 62% TGI after 35 days | |

| OVC134 (BRCAwt ovarian cancer PDX) | Niraparib 50 mg/kg, daily | Not specified, but showed efficacy | |

| A2780 (BRCAwt ovarian cancer) | Niraparib 62.5 mg/kg, daily | Significant tumor growth inhibition | |

| Pharmacokinetics | OVC134 PDX Model | Niraparib 50 mg/kg, single dose | Tumor exposure is 3.3 times greater than plasma exposure at steady state |

| Intracranial Capan-1 Model | Niraparib 45 mg/kg, daily | Demonstrates brain penetration |

Experimental Protocols

In Vivo Anti-Tumor Efficacy Study in a Xenograft Model

This protocol describes a typical in vivo efficacy study of a PARP inhibitor using a human tumor xenograft model in immunocompromised mice.

1. Animal Model and Cell Line:

-

Animal: Female athymic nude mice (e.g., NU/NU), 6-8 weeks old.

-

Cell Line: MDA-MB-436 (human breast cancer, BRCA1 mutant) is a commonly used cell line sensitive to PARP inhibitors. Cells are cultured in appropriate media (e.g., DMEM with 10% FBS) and harvested during the exponential growth phase.

2. Tumor Implantation:

-

Subcutaneously inject 5 x 10^6 MDA-MB-436 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel into the right flank of each mouse.

-

Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

-

When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

3. Drug Formulation and Administration:

-

Vehicle Control: Prepare a suitable vehicle for oral gavage (e.g., 0.5% methylcellulose (B11928114) in water).

-

Niraparib Formulation: Based on studies with the S-enantiomer, a starting dose for the R-enantiomer could be in the range of 50-75 mg/kg. The compound should be suspended in the vehicle. The formulation should be prepared fresh daily.

-

Administration: Administer the vehicle or Niraparib formulation once daily via oral gavage. The volume of administration is typically 10 mL/kg of body weight.

4. Monitoring and Endpoints:

-

Measure tumor volume and body weight 2-3 times per week.

-

Monitor the general health and behavior of the animals daily.

-

The primary endpoint is typically tumor growth inhibition. Euthanize the mice when tumors reach a predetermined size (e.g., 2000 mm³) or if they show signs of significant toxicity (e.g., >20% body weight loss, ulceration of tumors).

-

At the end of the study, collect tumors for pharmacodynamic analysis (e.g., Western blot for PARP activity).

Pharmacodynamic Analysis of PARP Inhibition in Tumor Tissue

This protocol outlines the procedure to assess the extent of PARP inhibition in tumor tissues.

1. Sample Collection:

-

At a specified time point after the last dose (e.g., 2-4 hours), euthanize a subset of mice from each group.

-

Excise the tumors and immediately snap-freeze them in liquid nitrogen. Store at -80°C until analysis.

2. Western Blot Analysis:

-

Homogenize the tumor tissue and extract proteins using a suitable lysis buffer.

-

Determine the protein concentration using a standard assay (e.g., BCA assay).

-

Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane and then incubate with a primary antibody against poly(ADP-ribose) (PAR), a downstream marker of PARP activity.

-

Incubate with a secondary antibody conjugated to HRP.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. A decrease in the PAR signal in the treated group compared to the vehicle group indicates PARP inhibition.

-

Use a loading control, such as β-actin, to ensure equal protein loading.

Visualizations

Signaling Pathway of PARP Inhibition

Caption: Mechanism of synthetic lethality induced by PARP inhibition.

Experimental Workflow for In Vivo Efficacy Study

Application Notes and Protocols for High-Throughput Screening of Niraparib R-enantiomer

For Researchers, Scientists, and Drug Development Professionals

Introduction